2-Crotonylaminofluorene
Description
2-Crotonylaminofluorene is a polycyclic aromatic compound structurally related to fluorene derivatives, characterized by a crotonyl (C₄H₅O) group attached to the amino position of the fluorene scaffold. This compound’s synthesis likely follows protocols similar to those for related aminofluorene derivatives, though specific methodologies remain undocumented in the provided evidence.
Properties
CAS No. |
60550-96-1 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(E)-N-(9H-fluoren-2-yl)but-2-enamide |
InChI |
InChI=1S/C17H15NO/c1-2-5-17(19)18-14-8-9-16-13(11-14)10-12-6-3-4-7-15(12)16/h2-9,11H,10H2,1H3,(H,18,19)/b5-2+ |
InChI Key |
MZIYPBJLPHWEJD-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Crotonylaminofluorene typically involves multi-step organic reactions. One common method is the acylation of 2-aminofluorene with crotonic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for 2-Crotonylaminofluorene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Crotonylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols
Scientific Research Applications
2-Crotonylaminofluorene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of aromatic amides.
Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Crotonylaminofluorene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The specific pathways and molecular targets involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The crotonyl group in 2-Crotonylaminofluorene introduces a larger, unsaturated substituent compared to the acetyl group in 2-AAF.
However, structural modifications in similar compounds (e.g., diphenylamine analogs) have shown significant variability in biological activity .
Metabolic Pathways: 2-AAF undergoes metabolic activation via N-hydroxylation to form reactive intermediates, a process that may differ in 2-Crotonylaminofluorene due to steric hindrance from the crotonyl group .
Research Findings and Data Gaps
- 2-AAF: Demonstrated hepatocarcinogenicity in rodent models, with metabolic activation via cytochrome P450 enzymes .
- Diphenylamine Analogs : Exhibit diverse biological roles, including anti-inflammatory and thyroid hormone-mimetic activities, depending on substituents .
- 2-Crotonylaminofluorene: No direct studies are cited in the evidence. The crotonyl group’s extended conjugation could reduce metabolic activation compared to 2-AAF, but empirical validation is required.
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